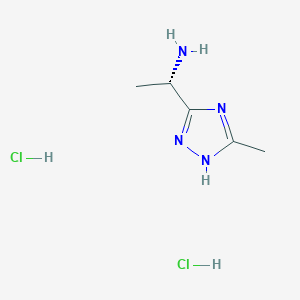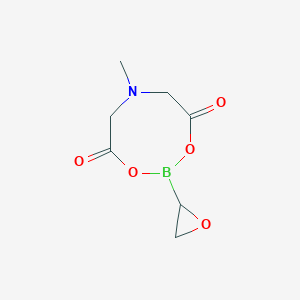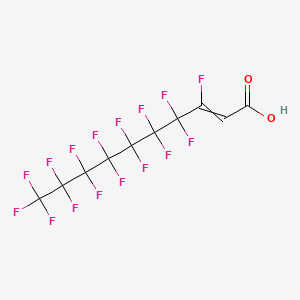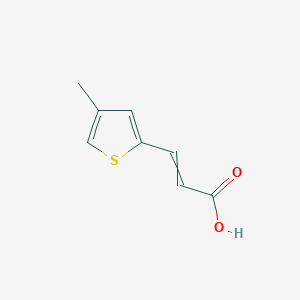![molecular formula C11H11N2O2- B1456518 methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate CAS No. 7546-52-3](/img/structure/B1456518.png)
methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate” is a chemical compound. It is a derivative of 1H-pyrrolo[2,3-b]pyridine . It appears as a yellow solid .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The yield was 57% and the melting point was between 213–215 °C .Molecular Structure Analysis
The molecular structure of the 1H-pyrrolo[2,3-b]pyridine core can be viewed using Java or Javascript . The compound has a molecular weight of 118.1359 .Chemical Reactions Analysis
The compound is a derivative of 1H-pyrrolo[2,3-b]pyridine . It has been used in the synthesis of potent fibroblast growth factor receptor inhibitors .Physical and Chemical Properties Analysis
The compound appears as a yellow solid . It has a melting point between 213–215 °C . The 1H-NMR and 13C-NMR data are available .Applications De Recherche Scientifique
Antitumor Activity
Methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate derivatives have been studied for their antitumor activity. In particular, certain 1H-pyrrolo[2,3-b]pyridine derivatives, closely related to the compound , have shown promising results in experimental models of diffuse malignant peritoneal mesothelioma (DMPM), a rare and aggressive cancer. These compounds, including 1f, 3f, and 1l, have been found to inhibit cell proliferation and induce apoptosis in DMPM cells, as well as showing significant tumor volume inhibition in DMPM xenografts in mice (Carbone et al., 2013).
Synthesis of Heterocyclic Compounds
The compound has also been used in the synthesis of various heterocyclic compounds. For instance, it plays a role in the formation of pyrrolo[4,3-c]pyridines and pyrazolo[4,3-c]pyridine-3,6-diones, as part of a broader exploration of new synthetic routes for these types of molecules (Prezent et al., 2016). Additionally, studies have explored its use in the synthesis of apomitomycin derivatives, which are potential intermediates for mitomycin synthesis, a chemotherapeutic agent (Kametani et al., 1980).
Metabolic Studies
Further research has investigated the metabolism of compounds containing the 2-methyl-1H-pyrrolo[2,3-b]pyridin moiety. For example, a study on the metabolism of BMS-645737, a molecule containing this structure, revealed complex biotransformation pathways involving oxidation, hydroxylation, and conjugation reactions in various animal models (Johnson et al., 2008).
Chemical Assays and Drug Development
This compound derivatives have been used in chemical assays, notably in the development and validation of analytical methods for detecting novel pharmaceutical agents. For instance, one study developed a sensitive and specific assay for a dopamine D4 receptor antagonist, which could have implications for antipsychotic treatments (Chavez-Eng et al., 1997).
Mécanisme D'action
Target of Action
Methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is a potent inhibitor of fibroblast growth factor receptor (FGFR1) . FGFR1 is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration .
Mode of Action
This compound interacts with FGFR1 by forming hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region of the receptor . This interaction inhibits the receptor’s activity, thereby disrupting the downstream signaling pathways .
Biochemical Pathways
The inhibition of FGFR1 by this compound affects several downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are involved in various cellular processes such as cell proliferation, migration, and angiogenesis .
Result of Action
The inhibition of FGFR1 by this compound can lead to decreased cell proliferation and migration, as well as increased apoptosis . This makes it a potential therapeutic agent for diseases characterized by overactive FGFR1 signaling, such as certain types of cancer .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate involves the reaction of 2-methyl-1H-pyrrolo[2,3-b]pyridine with methyl 2-bromoacetate in the presence of a base to form the desired product.", "Starting Materials": [ "2-methyl-1H-pyrrolo[2,3-b]pyridine", "methyl 2-bromoacetate", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Step 1: Dissolve 2-methyl-1H-pyrrolo[2,3-b]pyridine in a suitable solvent (e.g. DMF, DMSO)", "Step 2: Add the base (e.g. potassium carbonate) to the reaction mixture and stir for a few minutes", "Step 3: Add methyl 2-bromoacetate to the reaction mixture and stir for several hours at room temperature or under reflux", "Step 4: Quench the reaction by adding water and extract the product with an organic solvent (e.g. ethyl acetate)", "Step 5: Purify the product by column chromatography or recrystallization" ] } | |
Numéro CAS |
7546-52-3 |
Formule moléculaire |
C11H11N2O2- |
Poids moléculaire |
203.22 g/mol |
Nom IUPAC |
2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate |
InChI |
InChI=1S/C11H12N2O2/c1-6(11(14)15)9-7(2)13-10-8(9)4-3-5-12-10/h3-6H,1-2H3,(H,12,13)(H,14,15)/p-1 |
Clé InChI |
QKCVGPRJHCAYFL-UHFFFAOYSA-M |
SMILES |
CC1=C(C2=C(N1)N=CC=C2)CC(=O)OC |
SMILES canonique |
CC1=C(C2=C(N1)N=CC=C2)C(C)C(=O)[O-] |
Pictogrammes |
Corrosive; Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B1456440.png)




![4-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}pyridine](/img/structure/B1456451.png)


![8-(2,2,2-Trifluoroethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1456455.png)
![O-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methyl]hydroxylamine](/img/structure/B1456456.png)
